molecular formula C35H32FN3O B2773186 2-[(E)-2-(2-fluoroanilino)prop-1-enyl]-4-(4-heptylphenyl)-5-oxoindeno[1,2-b]pyridine-3-carbonitrile CAS No. 685107-67-9

2-[(E)-2-(2-fluoroanilino)prop-1-enyl]-4-(4-heptylphenyl)-5-oxoindeno[1,2-b]pyridine-3-carbonitrile

Cat. No. B2773186
M. Wt: 529.659
InChI Key: TUFGEJYTFSVQPK-XTQSDGFTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(E)-2-(2-fluoroanilino)prop-1-enyl]-4-(4-heptylphenyl)-5-oxoindeno[1,2-b]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C35H32FN3O and its molecular weight is 529.659. The purity is usually 95%.
BenchChem offers high-quality 2-[(E)-2-(2-fluoroanilino)prop-1-enyl]-4-(4-heptylphenyl)-5-oxoindeno[1,2-b]pyridine-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(E)-2-(2-fluoroanilino)prop-1-enyl]-4-(4-heptylphenyl)-5-oxoindeno[1,2-b]pyridine-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivative Studies

  • Synthesis and Chemical Reactivity : Research includes the synthesis of various pyridine and fused pyridine derivatives. These compounds are explored for their reactivity in creating a diverse range of derivatives, indicating the versatility of such chemical structures in organic synthesis (Al-Issa, 2012).

  • Crystal Structure Analysis : Studies involving the crystal structure of pyridine derivatives similar to the compound have been conducted. These studies focus on understanding the molecular geometry and intermolecular interactions, which are crucial for potential applications in material science and drug design (Venkateshan et al., 2019).

  • Ultrasound-Assisted Synthesis : Innovative synthetic methods such as ultrasound-assisted synthesis of pyrazolo[3,4-b]pyridines have been explored. These methods aim to improve the efficiency and eco-friendliness of chemical synthesis processes (Dandia et al., 2013).

  • Molecular Docking Studies : Pyridine derivatives have been subjected to molecular docking studies to assess their potential as inhibitors for enzymes like Nicotinamidephosphoribosyltransferase (NAMPT). Such studies are significant in the field of medicinal chemistry for drug discovery (Venkateshan et al., 2019).

Photopolymerization and Sensor Applications

  • Monitoring Photopolymerization Processes : Certain pyridine-3-carbonitrile derivatives have been used as fluorescent molecular sensors for monitoring different types of photopolymerization processes. This application is particularly relevant in materials science and engineering (Ortyl et al., 2019).

  • Corrosion Inhibition : Pyrazolopyridine derivatives have been investigated for their potential as corrosion inhibitors. Such applications are important in industrial processes, particularly in the context of material preservation and maintenance (Sudheer & Quraishi, 2015).

Antimicrobial and Antitumor Activities

  • Antimicrobial and Antitumor Activities : Pyridine derivatives have been synthesized and evaluated for their antibacterial and antitumor activities. This highlights the potential of these compounds in developing new therapeutic agents (Elewa et al., 2021).

properties

IUPAC Name

2-[(E)-2-(2-fluoroanilino)prop-1-enyl]-4-(4-heptylphenyl)-5-oxoindeno[1,2-b]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H32FN3O/c1-3-4-5-6-7-12-24-17-19-25(20-18-24)32-28(22-37)31(21-23(2)38-30-16-11-10-15-29(30)36)39-34-26-13-8-9-14-27(26)35(40)33(32)34/h8-11,13-21,38H,3-7,12H2,1-2H3/b23-21+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUFGEJYTFSVQPK-XTQSDGFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)C2=C3C(=NC(=C2C#N)C=C(C)NC4=CC=CC=C4F)C5=CC=CC=C5C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC1=CC=C(C=C1)C2=C3C(=NC(=C2C#N)/C=C(\C)/NC4=CC=CC=C4F)C5=CC=CC=C5C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H32FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(E)-2-(2-fluoroanilino)prop-1-enyl]-4-(4-heptylphenyl)-5-oxoindeno[1,2-b]pyridine-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.